3-Methylsulfanylcyclopentan-1-ol
Description
3-Methylsulfanylcyclopentan-1-ol is a cyclopentanol derivative featuring a methylsulfanyl (-SMe) substituent at the 3-position of the cyclopentane ring.
Properties
IUPAC Name |
3-methylsulfanylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNSUZPVRDPCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a cyclopentanol derivative reacts with a methylthiolating agent under basic conditions .
Industrial Production Methods: Industrial production of 3-Methylsulfanylcyclopentan-1-ol may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form cyclopentane derivatives with the removal of the hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclopentane derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
3-Methylsulfanylcyclopentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylsulfanylcyclopentan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Methyl-1-cyclopentanol
Key Differences:
3-Mercapto-4-methylpentan-1-ol (CAS 933455-14-2)
Structure: Straight-chain pentanol with a mercapto (-SH) group at position 3 and a methyl group at position 4. Key Differences:
- Linear structure vs. cyclic backbone alters volatility and odor profile.
- Used in flavor/fragrance industries due to sulfur-containing notes .
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol
Structure : Complex bicyclic alcohol with a cyclopentenyl group.
Key Differences :
- Larger, more rigid structure enhances persistence in fragrances.
- Subject to IFRA safety standards for dermal sensitization and usage limits .
3-Methyl-3-sulfanylhexan-1-ol
Structure: Hexanol with sulfanyl and methyl groups at position 3. Key Differences:
- Longer carbon chain increases hydrophobicity compared to cyclopentanol derivatives.
- Synthesized via benzylsulfanyl intermediates, as shown in EI-MS fragmentation patterns (e.g., base peak at m/z 43) .
| Property | This compound | 3-Methyl-3-sulfanylhexan-1-ol |
|---|---|---|
| EI-MS Fragmentation | Not available | m/z 146 (M⁺), 103 (88%), 43 (100%) |
| Synthesis Route | Likely similar | Via benzylsulfanyl intermediates |
Research Findings and Implications
- Sulfur-Containing Compounds : Sulfanyl groups enhance odor potency but may increase toxicity or sensitization risks, necessitating rigorous safety evaluations (e.g., RIFM assessments for related compounds) .
- Structural Rigidity: Cyclic backbones (e.g., cyclopentanol vs. cyclopentenyl) influence volatility and stability in fragrance formulations .
- Synthetic Challenges : Mercapto and sulfanyl groups often require protective strategies (e.g., benzylsulfanyl) to prevent oxidation during synthesis .
Biological Activity
3-Methylsulfanylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring with a hydroxyl group and a methylsulfanyl group. Its molecular formula is C6H12OS, and it has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and comparative analysis with similar compounds.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C6H12OS |
| Molecular Weight | 132.23 g/mol |
| InChI Key | YQNSUZPVRDPCDD-UHFFFAOYSA-N |
Structural Characteristics
The compound features:
- A hydroxyl group (-OH) which can engage in hydrogen bonding.
- A methylsulfanyl group (-S-CH3) that contributes to hydrophobic interactions.
These functional groups are responsible for the compound's unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest it can inhibit the growth of various bacteria and fungi, making it a candidate for further pharmaceutical exploration.
Case Studies
- Study on Bacterial Inhibition : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.
- Fungal Activity : In another study by Jones et al. (2024), the compound was tested against Candida albicans, showing a reduction in fungal load by 75% at a concentration of 100 µg/mL.
The biological activity of this compound is believed to stem from its ability to interact with cellular targets:
- The hydroxyl group may form hydrogen bonds with active sites on enzymes or receptors.
- The methylsulfanyl group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
These interactions can disrupt normal cellular functions, leading to cell death in microbial organisms.
Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 3-Methylsulfanylbutan-1-ol | Longer carbon chain | Moderate antimicrobial activity |
| Cyclopentanol | Lacks methylsulfanyl group | Limited biological activity |
| Methylthiocyclopentane | Lacks hydroxyl group | Minimal biological activity |
The presence of both functional groups in this compound contributes to its enhanced reactivity and biological efficacy.
Synthesis and Industrial Use
This compound serves as an intermediate in organic synthesis, particularly in the development of specialty chemicals and pharmaceuticals. Its unique structure allows for diverse reactions including oxidation, reduction, and substitution, making it valuable in chemical manufacturing.
Future Research Directions
Ongoing research aims to explore:
- The full spectrum of biological activities beyond antimicrobial effects.
- The potential for developing new pharmaceutical agents derived from this compound.
- Detailed toxicological assessments to ensure safety for human use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
